molecular formula C15H24N2O B249538 (4-ethoxyphenyl)-N-(4-piperidinylmethyl)methanamine

(4-ethoxyphenyl)-N-(4-piperidinylmethyl)methanamine

Cat. No. B249538
M. Wt: 248.36 g/mol
InChI Key: GLCNUJMCZXJECY-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)-N-(4-piperidinylmethyl)methanamine, also known as N-(4-piperidinylmethyl)-4-ethoxybenzylamine (NPEB), is a chemical compound that belongs to the class of phenethylamines. It is a selective serotonin receptor agonist that has been used in scientific research to study the role of serotonin receptors in various physiological and pathological processes.

Mechanism of Action

NPEB binds selectively to the 5-HT2C receptor subtype and activates it. The 5-HT2C receptor is a G protein-coupled receptor that is coupled to the phospholipase C signaling pathway. Activation of the 5-HT2C receptor leads to the release of intracellular calcium and activation of protein kinase C. These signaling events lead to the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Activation of the 5-HT2C receptor by NPEB has been shown to have a variety of biochemical and physiological effects. In animal studies, NPEB has been shown to reduce food intake and body weight, suggesting a role for the 5-HT2C receptor in the regulation of appetite. NPEB has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential therapeutic application for the compound.

Advantages and Limitations for Lab Experiments

The main advantage of using NPEB in lab experiments is its selectivity for the 5-HT2C receptor subtype. This allows researchers to study the specific effects of 5-HT2C receptor activation without the confounding effects of activation of other serotonin receptor subtypes. However, the use of NPEB is limited by its relatively low potency and efficacy compared to other selective 5-HT2C receptor agonists.

Future Directions

There are several future directions for research on NPEB and the 5-HT2C receptor. One area of research is the development of more potent and selective 5-HT2C receptor agonists for use in animal studies and potentially in human therapeutics. Another area of research is the investigation of the role of the 5-HT2C receptor in the regulation of mood and anxiety disorders, as well as the potential for 5-HT2C receptor agonists as novel treatments for these disorders. Overall, the study of NPEB and the 5-HT2C receptor has the potential to provide valuable insights into the role of serotonin receptors in various physiological and pathological processes.

Synthesis Methods

The synthesis of NPEB involves the reaction of 4-ethoxybenzyl chloride with (4-ethoxyphenyl)-N-(4-piperidinylmethyl)methanamine(4-piperidinylmethyl)amine in the presence of a base such as potassium carbonate. The reaction yields NPEB as a white solid with a melting point of 152-153°C. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

NPEB has been used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. It is a selective agonist for the 5-HT2C receptor subtype, which has been implicated in the regulation of mood, appetite, and addiction. NPEB has been used in animal studies to investigate the effects of 5-HT2C receptor activation on feeding behavior, drug-seeking behavior, and anxiety-like behavior.

properties

Product Name

(4-ethoxyphenyl)-N-(4-piperidinylmethyl)methanamine

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C15H24N2O/c1-2-18-15-5-3-13(4-6-15)11-17-12-14-7-9-16-10-8-14/h3-6,14,16-17H,2,7-12H2,1H3

InChI Key

GLCNUJMCZXJECY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNCC2CCNCC2

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2CCNCC2

Origin of Product

United States

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